Pentanamide

Description

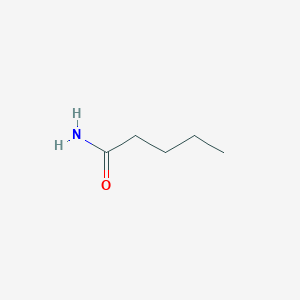

Structure

3D Structure

Properties

IUPAC Name |

pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-2-3-4-5(6)7/h2-4H2,1H3,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPWFJLQDVFKJDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060827 | |

| Record name | Pentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

626-97-1 | |

| Record name | Pentanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=626-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Valeramide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentanamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400223 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentanamide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Valeramide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.977 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VALERAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TKL9TN43QK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Pentanamide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core synthetic methodologies for producing pentanamide (also known as valeramide), a valuable chemical intermediate in various industrial and pharmaceutical applications. The document details several primary synthesis routes, complete with experimental protocols, quantitative data, and process diagrams to facilitate practical application in a research and development setting.

Introduction to Pentanamide

Pentanamide (C₅H₁₁NO) is a primary fatty amide derived from pentanoic acid (valeric acid). It serves as a crucial building block in organic synthesis and has been explored in medicinal chemistry for the development of potential pharmaceuticals. Its derivatives are noted for their role as metabolic intermediates and their applications as solvents. Understanding the various synthetic pathways to pentanamide is essential for its efficient production and utilization in research and drug development.

Chemical Properties:

-

Molecular Formula: C₅H₁₁NO

-

Molecular Weight: 101.15 g/mol

-

Appearance: White shiny powder or flakes

-

Boiling Point: 232.3 °C at 760 mmHg

-

Melting Point: 101-106 °C

Core Synthesis Methodologies

Several reliable methods exist for the synthesis of pentanamide. The choice of method often depends on the available starting materials, desired scale, yield, and purity requirements. The most common approaches start from pentanoic acid, its derivatives (such as pentanoyl chloride), or pentanenitrile.

Caption: Primary synthetic routes to pentanamide.

Synthesis from Pentanoic Acid

The reaction of a carboxylic acid with ammonia (B1221849) is a direct and fundamental method for amide synthesis. [1]The process typically involves two key stages: the formation of an ammonium salt followed by thermal dehydration to yield the amide. [2][3] Reaction Mechanism:

-

Acid-Base Reaction: Pentanoic acid reacts with an ammonia source (e.g., ammonium carbonate or aqueous ammonia) in an acid-base reaction to form ammonium pentanoate.

-

Dehydration: The ammonium pentanoate salt is heated, eliminating a molecule of water to form pentanamide. [1]Using an excess of the carboxylic acid can help shift the equilibrium towards the product by preventing the dissociation of the ammonium salt. [3]

-

Materials:

-

Pentanoic acid (valeric acid)

-

Ammonium carbonate ((NH₄)₂CO₃)

-

Apparatus for heating under reflux and distillation

-

-

Procedure:

-

To a round-bottom flask, add an excess of concentrated pentanoic acid.

-

Slowly add solid ammonium carbonate in portions. Effervescence (CO₂ evolution) will occur. Continue addition until the reaction ceases.

-

Once the initial reaction is complete, assemble a reflux condenser on the flask.

-

Heat the mixture under reflux for approximately 30-60 minutes to ensure complete dehydration of the intermediate ammonium salt. [3] 5. After reflux, reconfigure the apparatus for distillation. Heat the mixture to distill off excess pentanoic acid and the water formed during the reaction, leaving the crude pentanamide in the flask. [3]

-

-

Purification:

-

The crude pentanamide can be purified by recrystallization from a suitable solvent such as ethanol (B145695) or by vacuum distillation.

-

Synthesis from Pentanoyl Chloride

The reaction between an acyl chloride and ammonia is a rapid and often violent reaction that produces an amide in high yield. [2]Pentanoyl chloride (valeryl chloride) is highly reactive towards nucleophiles like ammonia.

Reaction Mechanism: The reaction proceeds via nucleophilic acyl substitution.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic carbonyl carbon of pentanoyl chloride.

-

Elimination: The tetrahedral intermediate collapses, eliminating a chloride ion (Cl⁻) and a proton (H⁺). The excess ammonia in the reaction mixture acts as a base, neutralizing the hydrogen chloride (HCl) byproduct to form ammonium chloride (NH₄Cl). [2]

-

Materials:

-

Pentanoyl chloride (valeryl chloride)

-

Concentrated aqueous ammonia (NH₃)

-

Dichloromethane (B109758) (DCM) or other suitable organic solvent

-

10% (w/v) Aqueous sodium hydroxide (B78521) solution

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

-

Procedure:

-

In a round-bottom flask equipped with a stirring bar and placed in an ice bath (0 °C), add concentrated aqueous ammonia.

-

Dissolve pentanoyl chloride in an equal volume of dichloromethane.

-

Add the pentanoyl chloride solution dropwise to the vigorously stirred, cooled ammonia solution. A white precipitate (a mixture of pentanamide and ammonium chloride) will form immediately. [2] 4. After the addition is complete, allow the mixture to stir for an additional 15-20 minutes at 0 °C.

-

Allow the mixture to warm to room temperature.

-

-

Work-up and Purification:

-

Transfer the mixture to a separatory funnel. If a biphasic mixture is present, separate the organic layer.

-

Wash the organic layer sequentially with water and brine (saturated aqueous NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure to yield crude pentanamide.

-

Purify the product by recrystallization.

-

Synthesis from Pentanenitrile

The partial hydrolysis of a nitrile is a common and effective method for preparing primary amides. [4]Care must be taken to control the reaction conditions to prevent complete hydrolysis to the carboxylic acid. [5]This conversion can be catalyzed by either acid or base. [6] Reaction Mechanism (Base-Catalyzed):

-

Nucleophilic Attack: A hydroxide ion (OH⁻) attacks the electrophilic carbon of the nitrile group.

-

Protonation: The resulting intermediate is protonated by water to form an imidic acid tautomer of the amide.

-

Tautomerization: The imidic acid quickly tautomerizes to the more stable amide form.

A mild method involves using an alkaline solution of hydrogen peroxide. [7]A recent transition metal-free protocol utilizes sodium hydroxide in isopropyl alcohol, achieving moderate to good yields for various nitriles, including a 59% yield for pentanamide. [1][2]

Caption: Experimental workflow for nitrile hydrolysis.

[2]

-

Materials:

-

Pentanenitrile (valeronitrile)

-

Sodium hydroxide (NaOH)

-

Isopropyl alcohol (IPA)

-

Dichloromethane (DCM)

-

Silica (B1680970) gel for column chromatography

-

Eluent: Hexane/Ethyl Acetate (B1210297) (e.g., 40% EtOAc in hexane)

-

-

Procedure:

-

Charge a round-bottom flask with pentanenitrile (2 mmol) and sodium hydroxide (2 mmol) dissolved in isopropyl alcohol (1.0 mL). [2] 2. Place the reaction mixture in a preheated oil bath at 60 °C and stir for 24 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

-

Work-up and Purification:

-

Dissolve the crude mixture with dichloromethane and filter to remove any solids. [2] 2. Evaporate the solvent from the filtrate to dryness under reduced pressure.

-

Purify the resulting residue by column chromatography on silica gel using an appropriate eluent system (e.g., 40% ethyl acetate in hexane) to afford the pure pentanamide. [2]

-

Comparison of Synthesis Methods

The selection of a synthetic route depends on factors like precursor availability, cost, reaction conditions, and safety considerations. The following table summarizes the key aspects of the described methods.

| Method | Starting Material | Key Reagents | Typical Conditions | Reported Yield | Advantages & Disadvantages |

| From Carboxylic Acid | Pentanoic Acid | Ammonia or (NH₄)₂CO₃ | High temperature, reflux | Moderate to Good | Adv: Atom-economical, readily available starting materials. Disadv: Requires high temperatures for dehydration; equilibrium considerations. |

| From Acyl Chloride | Pentanoyl Chloride | Excess conc. NH₃ | Low temperature (0 °C) | Good to Excellent | Adv: High yield, fast reaction. Disadv: Starting material is moisture-sensitive and corrosive; generates salt byproduct. |

| From Nitrile (Hydrolysis) | Pentanenitrile | NaOH, H₂O, IPA | Mild heating (60 °C) | 59% [1][2] | Adv: Milder conditions possible, avoids harsh reagents. Disadv: Risk of over-hydrolysis to carboxylic acid; may require chromatography for purification. |

Conclusion

The synthesis of pentanamide can be effectively achieved through several well-established chemical transformations. Direct conversion from pentanoic acid is a classic, atom-economical approach suitable for large-scale production, though it requires high temperatures. The use of pentanoyl chloride offers a high-yield, rapid alternative but involves more hazardous reagents. The hydrolysis of pentanenitrile provides a milder route, with modern protocols offering transition metal-free conditions, making it an attractive option for syntheses where functional group tolerance is a concern. The choice of the optimal pathway will ultimately be guided by the specific constraints and objectives of the research or development project.

References

An In-depth Technical Guide to the Chemical Properties of Pentanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentanamide (CH₃(CH₂)₃CONH₂), also known as valeramide, is a primary amide of pentanoic acid. This document provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and an exploration of its spectroscopic characteristics. This guide is intended for professionals in research, scientific, and drug development fields who require a detailed understanding of this compound.

Chemical and Physical Properties

Pentanamide is a white, crystalline solid at room temperature.[1] Its physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties of Pentanamide

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₁NO | [2] |

| Molecular Weight | 101.15 g/mol | [3] |

| Appearance | White shiny powder or flakes | [1] |

| Melting Point | 101-106 °C | [4] |

| Boiling Point | 232.3 °C at 760 mmHg | [5] |

| Density | 0.904 g/cm³ | [5] |

| Flash Point | 94.3 °C | [4] |

| Water Solubility | Soluble | [4] |

| Solubility in other solvents | Slightly soluble in chloroform (B151607) and methanol | [5] |

| Vapor Pressure | 0.0596 mmHg at 25°C | [5] |

Table 2: Spectroscopic and Other Properties of Pentanamide

| Property | Value | Source(s) |

| Refractive Index | 1.427 | [5] |

| LogP | 0.7 | [3] |

| pKa (Predicted) | 16.68 ± 0.40 | [5] |

| Polar Surface Area | 43.1 Ų | [3] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 1 | [5] |

| Rotatable Bond Count | 3 | [5] |

Spectroscopic Data

The structural elucidation of pentanamide can be achieved through various spectroscopic techniques. The expected data from these analyses are summarized below.

Table 3: ¹H NMR Spectral Data of Pentanamide (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~ 0.9 | Triplet | 3H | CH₃ |

| ~ 1.3 | Sextet | 2H | CH₃-CH₂ |

| ~ 1.6 | Quintet | 2H | CH₃-CH₂-CH₂ |

| ~ 2.2 | Triplet | 2H | -CH₂-C=O |

| ~ 5.3 & ~ 5.8 | Broad Singlet | 2H | -NH₂ |

Note: The chemical shifts for the amide protons (-NH₂) can be broad and their position can vary depending on the solvent and concentration.

Table 4: ¹³C NMR Spectral Data of Pentanamide (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~ 13.8 | CH₃ |

| ~ 18.9 | CH₃-CH₂ |

| ~ 28.0 | CH₃-CH₂-CH₂ |

| ~ 37.9 | -CH₂-C=O |

| ~ 175.8 | C=O |

Table 5: Key IR Absorption Bands for Pentanamide

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3350 - 3180 | Strong, Broad | N-H Stretch | Amide (-NH₂) |

| 2960 - 2870 | Strong | C-H Stretch | Alkane (-CH₃, -CH₂) |

| ~ 1640 | Strong | C=O Stretch (Amide I) | Amide |

| ~ 1550 | Moderate | N-H Bend (Amide II) | Amide |

| ~ 1465 | Moderate | C-H Bend | Alkane (-CH₂) |

Note: The N-H stretch often appears as two bands in primary amides.

Table 6: Major Mass Spectrometry Fragments of Pentanamide

| m/z | Fragment Ion | Significance | Source(s) |

| 101 | [C₅H₁₁NO]⁺ | Molecular Ion (M⁺) | [3] |

| 59 | [CH₃CH₂CONH₂]⁺ | Base Peak | [3] |

| 44 | [CONH₂]⁺ | [3] | |

| 29 | [CH₃CH₂]⁺ | [3] |

Experimental Protocols

Synthesis of Pentanamide from Pentanoyl Chloride

This method involves the conversion of pentanoic acid to pentanoyl chloride, followed by amidation.

Step 1: Synthesis of Pentanoyl Chloride from Pentanoic Acid

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add pentanoic acid.

-

Slowly add thionyl chloride (SOCl₂) (1.2 equivalents) to the pentanoic acid at room temperature.[4]

-

Gently heat the mixture to reflux for 1-2 hours, or until the evolution of gas (HCl and SO₂) ceases.

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure. The remaining liquid is crude pentanoyl chloride.

Step 2: Synthesis of Pentanamide from Pentanoyl Chloride

-

In a separate flask, prepare a concentrated solution of ammonia (B1221849) in an appropriate solvent (e.g., diethyl ether or dichloromethane) and cool it in an ice bath.

-

Slowly add the crude pentanoyl chloride dropwise to the cold ammonia solution with vigorous stirring.[1] A white precipitate of pentanamide will form.

-

Continue stirring for an additional 30 minutes in the ice bath.

-

Collect the solid product by vacuum filtration and wash it with cold water to remove ammonium (B1175870) chloride.

-

The crude pentanamide can then be purified by recrystallization.

References

In-Depth Technical Guide to the Molecular Structure of Pentanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentanamide (also known as valeramide) is a primary fatty amide derived from pentanoic acid. As a short-chain amide, it serves as a fundamental scaffold in organic chemistry and holds potential interest in the field of drug development, particularly due to the known neurological effects of related compounds like valproic acid. This technical guide provides a comprehensive overview of the molecular structure of pentanamide, including its physicochemical properties, detailed spectroscopic signatures, crystallographic data, and relevant biological context. The document adheres to stringent data presentation standards, offering quantitative information in structured tables and detailed experimental protocols. Visualizations of key workflows and biological pathways are provided using Graphviz to facilitate a deeper understanding of its chemical and potential pharmacological characteristics.

Molecular Identity and Physicochemical Properties

Pentanamide is an organic compound classified as a monocarboxylic acid amide.[1] It is formally derived from the condensation of pentanoic acid (valeric acid) with ammonia (B1221849).[1] Its structure consists of a five-carbon linear alkyl chain attached to a primary amide functional group (-CONH₂).

Chemical Identifiers

A summary of the key chemical identifiers for pentanamide is presented in Table 1.

| Identifier | Value |

| IUPAC Name | pentanamide[1][2] |

| Synonyms | Valeramide, n-Valeramide, Pentanimidic acid[1][2] |

| CAS Number | 626-97-1[1][2] |

| Chemical Formula | C₅H₁₁NO[1][2] |

| Molecular Weight | 101.15 g/mol [1] |

| SMILES | CCCCC(=O)N[1] |

| InChI | InChI=1S/C5H11NO/c1-2-3-4-5(6)7/h2-4H2,1H3,(H2,6,7)[1] |

| InChIKey | IPWFJLQDVFKJDU-UHFFFAOYSA-N[1] |

Physicochemical Data

The key physicochemical properties of pentanamide are detailed in Table 2. The amide group's ability to form strong hydrogen bonds results in a relatively high melting and boiling point compared to alkanes of similar molecular weight.

| Property | Value |

| Physical State | White crystalline solid or flakes[3] |

| Melting Point | 106 °C |

| Boiling Point | 232.3 °C at 760 mmHg |

| Density | 0.904 g/cm³ |

| Solubility | Soluble in water and polar organic solvents |

| Flash Point | 94.3 °C |

Structural Elucidation and Spectroscopic Analysis

The molecular structure of pentanamide has been thoroughly characterized using various spectroscopic and analytical techniques.

Crystallographic Data

The precise three-dimensional arrangement of atoms in the crystalline state of pentanamide has been determined by X-ray crystallography. The data, available through the Cambridge Crystallographic Data Centre (CCDC), provides exact bond lengths and angles.

A summary of key bond lengths and angles will be provided here. Note: Direct access to the primary crystallographic data from CCDC entry 196517 or the associated publication (DOI: 10.1021/ic0256720) is required for precise values.

Table 3: Selected Bond Lengths and Angles for Pentanamide

| Parameter | Atom Pair/Triplet | Value (Å or °) |

|---|---|---|

| Bond Length | C1=O1 | Value from CCDC 196517 |

| C1-N1 | Value from CCDC 196517 | |

| C1-C2 | Value from CCDC 196517 | |

| C2-C3 | Value from CCDC 196517 | |

| Bond Angle | O1=C1-N1 | Value from CCDC 196517 |

| O1=C1-C2 | Value from CCDC 196517 | |

| N1-C1-C2 | Value from CCDC 196517 |

| | C1-C2-C3 | Value from CCDC 196517 |

Spectroscopic Data

Spectroscopic analysis provides a fingerprint of the molecule's structure and electronic environment.

2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 4: ¹H NMR Spectroscopic Data for Pentanamide (CDCl₃, 90 MHz)

| Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |

|---|---|---|---|

| -NH₂ | 6.4, 5.9 | Broad Singlet | 2H |

| -CH₂-C=O | 2.22 | Triplet | 2H |

| -CH₂-CH₂-C=O | 1.60 | Multiplet | 2H |

| CH₃-CH₂- | 1.37 | Multiplet | 2H |

| CH₃- | 0.93 | Triplet | 3H |

Table 5: ¹³C NMR Spectroscopic Data for Pentanamide (CDCl₃)

| Carbon Atom | Chemical Shift (δ) ppm (Predicted) |

|---|---|

| C=O | ~175 |

| -CH₂-C=O | ~36 |

| -CH₂-CH₂-C=O | ~28 |

| CH₃-CH₂- | ~22 |

| CH₃- | ~14 |

2.2.2 Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies.

Table 6: Key IR Absorption Bands for Pentanamide

| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Symmetric & Asymmetric Stretch | ~3350, 3180 |

| C-H (sp³) | Stretch | ~2960-2870 |

| C=O (Amide I) | Stretch | ~1650 |

| N-H | Bend (Amide II) | ~1620 |

| C-N | Stretch | ~1420 |

2.2.3 Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.

Table 7: Major Fragments in the Mass Spectrum of Pentanamide

| m/z | Proposed Fragment Ion | Notes |

|---|---|---|

| 101 | [C₅H₁₁NO]⁺ | Molecular Ion (M⁺) |

| 59 | [CH₂CONH₂]⁺ | Base Peak, from McLafferty rearrangement |

| 44 | [CONH₂]⁺ | Resulting from α-cleavage |

| 72 | [C₄H₈NO]⁺ | Loss of an ethyl radical |

Synthesis of Pentanamide: Experimental Protocol

Pentanamide can be reliably synthesized via several standard organic chemistry methods. The reaction of an acid chloride with ammonia is a common and efficient laboratory-scale preparation.

Workflow for Synthesis from Valeroyl Chloride

The overall workflow for the synthesis, workup, and purification of pentanamide is depicted below.

Detailed Methodology

Reagents and Equipment:

-

Valeroyl chloride (1.0 eq)

-

Concentrated aqueous ammonia (~28-30%, 2.5 eq)

-

Anhydrous diethyl ether

-

Deionized water

-

Acetone, Hexane (B92381) (for recrystallization)

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, Buchner funnel, vacuum flask

Procedure:

-

A solution of concentrated aqueous ammonia (2.5 eq) is placed in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath to 0-5 °C.

-

Valeroyl chloride (1.0 eq) is dissolved in a minimal amount of anhydrous diethyl ether and transferred to a dropping funnel.

-

The valeroyl chloride solution is added dropwise to the cooled, vigorously stirred ammonia solution over 30 minutes. The temperature should be maintained below 10 °C. A white precipitate will form immediately.

-

After the addition is complete, the mixture is stirred for an additional hour at room temperature to ensure the reaction goes to completion.

-

The solid crude product is collected by vacuum filtration using a Buchner funnel.

-

The filter cake is washed with several portions of cold deionized water to remove ammonium (B1175870) chloride and excess ammonia.

-

The crude pentanamide is purified by recrystallization. It is dissolved in a minimum amount of hot acetone, and hexane is added dropwise until the solution becomes turbid. The solution is then allowed to cool slowly to room temperature and finally in an ice bath to maximize crystal formation.

-

The purified crystals are collected by vacuum filtration, washed with a small amount of cold hexane, and dried under vacuum.

-

The final product's identity and purity are confirmed by melting point determination, IR, and NMR spectroscopy.

Biological Context and Potential Signaling Pathways

While pentanamide itself is not a widely studied therapeutic agent, its structural relatives, particularly valproic acid and its derivatives, are well-known for their activity in the central nervous system (CNS) as anticonvulsants and mood stabilizers. The proposed mechanism for many of these related compounds involves the modulation of GABAergic neurotransmission. It is hypothesized that short-chain fatty amides may exert a similar, albeit weaker, effect.

Proposed Mechanism of Action at the GABAergic Synapse

The primary inhibitory neurotransmitter in the CNS is gamma-aminobutyric acid (GABA). GABA exerts its effect by binding to the GABA-A receptor, a ligand-gated ion channel that, upon activation, allows chloride ions (Cl⁻) to flow into the neuron. This influx of negative charge hyperpolarizes the cell, making it less likely to fire an action potential, thus producing an inhibitory effect.

Compounds like pentanamide are postulated to act as positive allosteric modulators of the GABA-A receptor. They are thought to bind to a site on the receptor distinct from the GABA binding site, causing a conformational change that enhances the receptor's affinity for GABA or increases the channel's opening frequency or duration when GABA is bound. This potentiates the natural inhibitory signal of GABA.

This enhanced inhibition at the synaptic level could theoretically contribute to anxiolytic or anticonvulsant effects by dampening excessive neuronal excitability. Further research, including binding assays and electrophysiological studies, is required to validate this hypothesis for pentanamide specifically and to determine its potency and efficacy.

References

An In-depth Technical Guide to Pentanamide (CAS Number: 626-97-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of pentanamide (CAS 626-97-1), also known as valeramide. Pentanamide is the amide derivative of pentanoic acid (valeric acid) and serves as a metabolic intermediate. This document consolidates critical information on its physicochemical properties, spectral data, synthesis protocols, and biological significance. Detailed experimental procedures for its preparation are provided, alongside a summary of its known safety and toxicological profile. Notably, while pentanamide is involved in metabolic pathways, there is no current scientific literature to suggest its direct involvement in specific cell signaling pathways.

Introduction

Pentanamide, with the chemical formula C₅H₁₁NO, is a primary amide that plays a role in biochemical processes as a metabolite of pentanoic acid.[1] Its structure consists of a five-carbon chain with a terminal amide group.[2] This functional group allows for hydrogen bonding, influencing its physical properties such as solubility and boiling point.[1] While derivatives of pentanamide have been explored in medicinal chemistry, the parent compound is primarily of interest for its role in metabolic studies and as a synthetic intermediate in organic chemistry.[1][3]

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of pentanamide is presented below for easy reference.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 626-97-1 | [2] |

| Molecular Formula | C₅H₁₁NO | [2] |

| Molecular Weight | 101.15 g/mol | [2] |

| IUPAC Name | Pentanamide | [2] |

| Synonyms | Valeramide, n-Valeramide | [2] |

| Appearance | White shiny powder or flakes | |

| Melting Point | 101-106 °C | |

| Boiling Point | 232.3 °C at 760 mmHg | |

| Density | 0.904 g/cm³ | |

| Solubility | Soluble in water. Slightly soluble in chloroform (B151607) and methanol. | |

| pKa | 16.68 ± 0.40 (Predicted) | |

| LogP | 1.36220 |

Spectral Data

| Spectrum Type | Key Peaks/Signals | Source |

| ¹H NMR (90 MHz, CDCl₃) | δ (ppm): 0.93, 1.37, 1.60, 2.22, 5.9, 6.4 | |

| IR (KBr disc) | Major peaks indicative of N-H and C=O stretching of a primary amide. | |

| Mass Spectrum (EI) | Molecular Ion [M]⁺: 101 m/z |

Synthesis of Pentanamide

Pentanamide can be synthesized through several standard organic chemistry methods. The most common approaches involve the amidation of valeric acid or its more reactive derivative, valeryl chloride.

Experimental Protocol: Synthesis from Valeryl Chloride

This protocol describes the reaction of valeryl chloride with ammonia (B1221849) to yield pentanamide. This method is generally high-yielding due to the high reactivity of the acyl chloride.

Materials:

-

Valeryl chloride

-

Aqueous ammonia (concentrated)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Ice bath

-

Separatory funnel

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve valeryl chloride (1 equivalent) in diethyl ether.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add concentrated aqueous ammonia (2.2 equivalents) dropwise to the stirred solution. A white precipitate of pentanamide and ammonium (B1175870) chloride will form.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude pentanamide.

-

The crude product can be purified by recrystallization from a suitable solvent such as an ethanol/water mixture.

Experimental Protocol: Synthesis from Valeric Acid

This protocol involves the direct amidation of valeric acid. This method often requires a coupling agent or conversion of the carboxylic acid to a more reactive species in situ.

Materials:

-

Valeric acid

-

Thionyl chloride or a carbodiimide (B86325) coupling agent (e.g., DCC or EDC)

-

Ammonia source (e.g., ammonium chloride with a base, or aqueous ammonia)

-

Anhydrous organic solvent (e.g., Dichloromethane (B109758) or Tetrahydrofuran)

-

Triethylamine (B128534) (if using ammonium chloride)

-

Standard glassware for organic synthesis

Procedure using Thionyl Chloride:

-

Activation of Valeric Acid: In a fume hood, carefully add thionyl chloride (1.1 equivalents) to valeric acid (1 equivalent) in an anhydrous solvent like dichloromethane at 0 °C. Stir the reaction mixture at room temperature for 1-2 hours to form valeryl chloride in situ.

-

Amidation: In a separate flask, prepare a solution of the ammonia source. If using ammonium chloride (1.5 equivalents), suspend it in the reaction solvent and add triethylamine (2.5 equivalents).

-

Cool the ammonia solution to 0 °C and slowly add the in situ generated valeryl chloride solution.

-

Allow the reaction to proceed at room temperature for several hours to overnight.

-

Work-up: Quench the reaction with water. Separate the organic layer, wash with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

-

Purify by recrystallization or column chromatography.

Biological Activity and Metabolic Pathway

Pentanamide's primary biological role is as a metabolic intermediate. It is formed from pentanoic acid and can be hydrolyzed back to pentanoate and ammonia by the enzyme pentanamidase. Some studies have suggested potential antimicrobial properties of pentanamide and its derivatives, though this is not a primary area of investigation.[1]

There is currently no scientific evidence to suggest that pentanamide is a direct modulator of specific cellular signaling pathways. Its biological significance appears to be confined to its role within metabolic processes.

References

Physicochemical Properties of Pentanamide

An In-depth Technical Guide to the Aqueous Solubility of Pentanamide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the aqueous solubility of pentanamide (also known as valeramide). It includes a compilation of its physicochemical properties, an analysis of the factors governing its solubility, and detailed protocols for its experimental determination. This guide is intended to be a valuable resource for professionals in research, chemical synthesis, and pharmaceutical development who require a thorough understanding of this compound's behavior in aqueous media.

Pentanamide is a primary amide derived from pentanoic acid.[1][2] Its solubility characteristics are a critical aspect of its application in various chemical and biological systems.[1] A summary of its key properties is presented below.

| Property | Value | Source |

| CAS Number | 626-97-1 | [1][3] |

| Molecular Formula | C₅H₁₁NO | [1][3] |

| Molecular Weight | 101.15 g/mol | [1][4] |

| Appearance | White, shiny powder or flakes | [5][6][7] |

| Melting Point | 101-106 °C | [5][8] |

| Boiling Point | 232.3 °C at 760 mmHg | [8] |

| Density | 0.904 g/cm³ | [8] |

| LogP (Octanol/Water) | 0.36 - 1.36 | [8][9] |

| Water Solubility | Soluble (almost transparency) | [5][6][7][8][10][11] |

Understanding the Solubility of Pentanamide

The solubility of pentanamide in water is a result of the interplay between its hydrophilic amide group and its hydrophobic alkyl chain. While specific quantitative data is not abundant in publicly available literature, the compound is generally described as moderately to readily soluble in water.[1][3][5][8]

Key Influencing Factors

Hydrogen Bonding : The primary driver for the aqueous solubility of amides is their ability to form hydrogen bonds with water.[12][13] The amide group (-CONH₂) of pentanamide can act as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the carbonyl oxygen's lone pairs).[13][14] This allows it to integrate into the hydrogen-bonding network of water.[13][14]

Alkyl Chain Length : The five-carbon chain (pentyl group) is a hydrophobic component. As the length of the carbon chain in amides increases, the hydrophobic character of the molecule becomes more dominant, leading to a general decrease in water solubility.[1][15] Pentanamide's moderate solubility reflects a balance between its hydrophilic amide head and its relatively short hydrophobic tail.[1]

Temperature : For most solids dissolving in liquids, solubility tends to increase with temperature.[1] This is because the dissolution process is often endothermic, and applying heat provides the energy needed to overcome the lattice energy of the solid and the intermolecular forces between solvent molecules.

Molecular Interactions

The fundamental mechanism of dissolution involves the interaction of pentanamide with surrounding water molecules. The polar amide group readily forms hydrogen bonds, while the nonpolar alkyl chain interacts with water through weaker London dispersion forces, causing some disruption of water's hydrogen-bonded structure.

Experimental Determination of Solubility

Accurate determination of solubility is crucial for drug development and formulation.[16] The Shake-Flask method is a gold-standard technique for measuring thermodynamic solubility, while turbidimetric methods offer a higher-throughput alternative for kinetic solubility, often used in early drug discovery.[16][17]

Protocol: Shake-Flask Method

The shake-flask method, established by Higuchi and Connors, is considered the most reliable technique for determining thermodynamic solubility.[16]

Objective: To determine the equilibrium concentration of a solute in a solvent at a specific temperature.

Materials:

-

Pentanamide (certified reference material)

-

High-purity water (e.g., Milli-Q or equivalent)

-

Glass vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge or filtration system (e.g., 0.22 µm syringe filters)

-

Analytical instrument for concentration measurement (e.g., HPLC-UV, LC-MS)

-

Calibrated analytical balance and pH meter

Procedure:

-

Preparation: Add an excess amount of pentanamide to a glass vial to ensure that a solid phase remains at equilibrium. The exact amount should be sufficient to create a saturated solution.

-

Solvent Addition: Add a precise volume of water to the vial.

-

Equilibration: Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle. Separate the saturated solution from the undissolved solid via centrifugation or filtration. This step is critical to avoid including solid particles in the sample for analysis.

-

Analysis: Accurately dilute an aliquot of the clear supernatant and determine the concentration of dissolved pentanamide using a validated analytical method like HPLC.

-

Calculation: The measured concentration represents the solubility of pentanamide at the specified temperature. The experiment should be repeated at least in triplicate to ensure reproducibility.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Pentanamide | C5H11NO | CID 12298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 626-97-1: Pentanamide | CymitQuimica [cymitquimica.com]

- 4. aobious.com [aobious.com]

- 5. Pentanamide | 626-97-1 [chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. 626-97-1 CAS MSDS (Pentanamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. Pentanamide|626-97-1|lookchem [lookchem.com]

- 9. Pentanamide(626-97-1) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 10. Pentanamide ;, CasNo.626-97-1 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]

- 11. echemi.com [echemi.com]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. Amide - Wikipedia [en.wikipedia.org]

- 14. webhome.auburn.edu [webhome.auburn.edu]

- 15. scienceready.com.au [scienceready.com.au]

- 16. researchgate.net [researchgate.net]

- 17. moglen.law.columbia.edu [moglen.law.columbia.edu]

Pentanamide: A Physicochemical Analysis of its Melting and Boiling Points

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of pentanamide, also known as valeramide. The document delves into the experimental methodologies for determining these key physical properties and explores the underlying intermolecular forces that govern them. This information is critical for professionals in drug development and chemical synthesis, where a thorough understanding of a compound's physical characteristics is paramount for formulation, processing, and ensuring stability.

Physicochemical Data of Pentanamide

The melting and boiling points of pentanamide are crucial parameters for its handling, purification, and application in various scientific contexts. A summary of these properties is presented below. The variation in reported values can be attributed to different experimental conditions and purity levels of the samples tested.

| Physical Property | Reported Value(s) |

| Melting Point | 101-106 °C[1][2][3][4] |

| 106 °C[5][6] | |

| 104 °C[7] | |

| Boiling Point | 225 °C[5][6][7] |

| 232.3 °C at 760 mmHg[2][4] | |

| 189.55 °C (rough estimate)[1][3] |

Intermolecular Forces and their Influence on Physical Properties

The relatively high melting and boiling points of pentanamide, a primary amide, are a direct consequence of the strong intermolecular forces present between its molecules.[8][9][10] The key interactions at play are:

-

Hydrogen Bonding: As a primary amide, pentanamide has two hydrogen atoms attached to the nitrogen atom, which can participate in extensive hydrogen bonding with the oxygen atom of the carbonyl group of neighboring molecules.[9][10][11][12] This strong intermolecular attraction requires a significant amount of energy to overcome, leading to elevated melting and boiling points compared to molecules of similar molecular weight that cannot form hydrogen bonds.[11][12][13]

-

Dipole-Dipole Interactions: The carbonyl group (C=O) in the amide functional group is highly polar, creating a significant dipole moment. This leads to strong dipole-dipole attractions between pentanamide molecules, further contributing to its high melting and boiling points.[11]

The following diagram illustrates the logical relationship between the molecular structure of primary amides like pentanamide and their resulting physical properties.

Experimental Determination of Melting and Boiling Points

While specific experimental protocols for pentanamide were not detailed in the provided search results, standard methodologies are employed for determining the melting and boiling points of solid organic compounds.

Melting Point Determination

A common and reliable method for determining the melting point of a crystalline solid like pentanamide is Differential Scanning Calorimetry (DSC) .

Experimental Workflow for DSC:

Protocol Details:

-

Sample Preparation: A small, accurately weighed sample of pentanamide is placed into a DSC pan, which is then hermetically sealed. An empty sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC instrument. The starting and ending temperatures for the analysis are set, along with a specific heating rate.

-

Analysis: The instrument heats the sample and reference pans at a constant rate. The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

-

Data Analysis: When the pentanamide sample melts, it absorbs energy, resulting in an endothermic peak on the DSC thermogram. The onset temperature of this peak is taken as the melting point.

Boiling Point Determination

The boiling point of pentanamide can be determined using a distillation method or by using specialized apparatus like a Thiele tube .

General Protocol for Boiling Point Determination (Distillation Method):

-

Apparatus Setup: A small quantity of pentanamide is placed in a distillation flask. A thermometer is positioned so that the top of the bulb is level with the side arm of the flask leading to the condenser.

-

Heating: The flask is gently heated. As the pentanamide is heated, its vapor pressure increases.

-

Boiling: When the vapor pressure of the liquid equals the atmospheric pressure, the liquid begins to boil.

-

Temperature Reading: The temperature at which the vapor and liquid are in equilibrium, and a steady stream of distillate is collected, is recorded as the boiling point. It is crucial to record the atmospheric pressure at the time of the measurement, as the boiling point is pressure-dependent.

References

- 1. chembk.com [chembk.com]

- 2. Pentanamide|626-97-1|lookchem [lookchem.com]

- 3. 626-97-1 CAS MSDS (Pentanamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. echemi.com [echemi.com]

- 6. pentanamide [stenutz.eu]

- 7. Pentanamide(626-97-1) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 8. CAS 626-97-1: Pentanamide | CymitQuimica [cymitquimica.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Chem 501 Inquiry Project - Amides [sas.upenn.edu]

- 12. scienceready.com.au [scienceready.com.au]

- 13. Understanding Melting and Boiling Points of Organic Compounds - HSC Chemistry [hscprep.com.au]

A Technical Guide to the Spectral Analysis of Pentanamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for pentanamide. It includes detailed experimental protocols for acquiring this data and presents the spectral information in a clear, tabular format for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Data

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. The ¹H NMR spectrum of pentanamide was recorded on a 90 MHz instrument in deuterated chloroform (B151607) (CDCl₃).

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-5 (CH₃) | 0.93 | Triplet (t) | 3H | 7.3 |

| H-4 (CH₂) | 1.37 | Sextet (sxt) | 2H | 7.3, 7.5 |

| H-3 (CH₂) | 1.60 | Quintet (quin) | 2H | 7.5, 7.5 |

| H-2 (CH₂) | 2.22 | Triplet (t) | 2H | 7.5 |

| NH₂ | 5.9, 6.4 | Broad Singlet (br s) | 2H | - |

Data sourced from ChemicalBook.

¹³C NMR Spectral Data

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.[1] The proton-decoupled ¹³C NMR spectrum of pentanamide in CDCl₃ shows five distinct signals corresponding to the five carbon atoms in the molecule.

| Assignment | Chemical Shift (δ, ppm) |

| C-5 (CH₃) | 13.8 |

| C-4 (CH₂) | 18.9 |

| C-3 (CH₂) | 27.9 |

| C-2 (CH₂) | 35.9 |

| C-1 (C=O) | 175.9 |

Note: Specific chemical shift values can vary slightly depending on the solvent and experimental conditions.

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 10-20 mg of pentanamide in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[2]

-

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if quantitative analysis or precise chemical shift referencing is required.[2]

¹H NMR Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Set the appropriate acquisition parameters, including the pulse angle (e.g., 30° or 90°), the number of scans (typically 8-16 for good signal-to-noise), and the relaxation delay (e.g., 1-2 seconds).

-

Acquire the Free Induction Decay (FID).

-

Process the data by applying a Fourier transform, phasing the spectrum, and performing baseline correction.

-

Integrate the signals and determine the chemical shifts and coupling constants.

¹³C NMR Acquisition:

-

Follow the same initial steps for sample preparation and instrument setup as for ¹H NMR.

-

Use a standard pulse sequence for proton-decoupled ¹³C NMR.[3]

-

Set the number of scans to achieve an adequate signal-to-noise ratio, which will depend on the sample concentration (often requires more scans than ¹H NMR due to the low natural abundance of ¹³C).[1]

-

Employ an appropriate relaxation delay (e.g., 2-5 seconds). For quantitative ¹³C NMR, a much longer relaxation delay is necessary (at least 5 times the longest T₁ of the carbons being quantified).[3][4]

-

Process the acquired FID similarly to the ¹H NMR data.[3]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[5][6]

IR Spectral Data

The IR spectrum of pentanamide shows characteristic absorption bands for the amide functional group and the alkyl chain.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350, 3180 | Strong, Broad | N-H stretch (primary amide, two bands) |

| 2958, 2935, 2872 | Medium-Strong | C-H stretch (alkyl) |

| 1655 | Strong | C=O stretch (Amide I band) |

| 1620 | Medium | N-H bend (Amide II band) |

| 1465 | Medium | C-H bend (CH₂) |

| 1420 | Medium | C-N stretch |

Note: The exact positions of the peaks can be influenced by the sample preparation method (e.g., KBr pellet, Nujol mull, thin film).[7]

Experimental Protocol for IR Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of dry pentanamide with about 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a small amount of the powder into a pellet press.

-

Apply pressure to form a thin, transparent pellet.

Sample Preparation (Thin Film - Melt Method):

-

Place a small amount of pentanamide between two salt plates (e.g., NaCl or KBr).

-

Gently heat the plates on a hot plate until the sample melts.

-

Press the plates together to form a thin film.

-

Allow the plates to cool before analysis.

Data Acquisition:

-

Place the sample holder (with the KBr pellet or salt plates) into the sample compartment of the IR spectrometer.

-

Acquire a background spectrum of the empty sample holder or pure KBr pellet.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[8][9] It provides information about the molecular weight and the fragmentation pattern of a molecule.[10][11]

Mass Spectral Data

The electron ionization (EI) mass spectrum of pentanamide shows the molecular ion peak and several characteristic fragment ions.[12] The molecular weight of pentanamide is 101.15 g/mol .[13][14]

| m/z | Relative Intensity (%) | Possible Fragment Ion |

| 101 | ~5 | [CH₃CH₂CH₂CH₂CONH₂]⁺ (Molecular Ion, M⁺) |

| 86 | ~3 | [M - CH₃]⁺ |

| 72 | ~18 | [M - C₂H₅]⁺ or [CH₂CH₂CONH₂]⁺ |

| 59 | 100 | [CH₃CH₂CO]⁺ or [C₃H₇]⁺ |

| 44 | ~39 | [CONH₂]⁺ |

| 43 | ~9 | [CH₃CH₂CH₂]⁺ |

| 41 | ~15 | [C₃H₅]⁺ |

Data sourced from NIST and ChemicalBook.[12][14]

Experimental Protocol for Mass Spectrometry

Sample Introduction (Direct Infusion for a pure solid):

-

Dissolve a small amount of pentanamide in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[15]

-

Further dilute the solution to the low µg/mL or ng/mL range.

-

Introduce the sample solution into the ion source via a syringe pump at a constant flow rate.

Ionization (Electron Ionization - EI):

-

The sample is introduced into the ion source, where it is vaporized.

-

The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).[16]

-

This bombardment dislodges an electron from the molecule, forming a positively charged molecular ion (M⁺).[11]

-

Excess energy from the ionization process can cause the molecular ion to fragment into smaller, characteristic ions.[10][11]

Mass Analysis:

-

The generated ions are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio using electric and/or magnetic fields.

-

The separated ions are detected, and their abundance is recorded.

Data Interpretation:

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

-

The peak with the highest m/z value often corresponds to the molecular ion, which provides the molecular weight of the compound.

-

The fragmentation pattern provides structural information about the molecule.

Inter-technique Relationship

The following diagram illustrates how the different spectroscopic techniques provide complementary information for the structural elucidation of pentanamide.

Caption: Spectroscopic workflow for pentanamide characterization.

References

- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Experimental Design [web.mit.edu]

- 6. amherst.edu [amherst.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. fiveable.me [fiveable.me]

- 10. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. Pentanamide [webbook.nist.gov]

- 13. Pentanamide | C5H11NO | CID 12298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Pentanamide(626-97-1) MS [m.chemicalbook.com]

- 15. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 16. chem.libretexts.org [chem.libretexts.org]

The Biological Activity of Pentanamide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentanamide, also known as valeramide, is a simple five-carbon amide derived from pentanoic acid (valeric acid). While its more complex counterpart, pentamidine (B1679287), is a well-established therapeutic agent, the biological activities of pentanamide itself are less characterized. This technical guide provides a comprehensive review of the current understanding of pentanamide's biological significance, primarily focusing on its role as a metabolic intermediate and the observed activities of its direct precursor and simple derivatives. Due to the limited availability of quantitative data for pentanamide, this document also outlines relevant experimental protocols for assessing potential biological activities, providing a framework for future research.

Introduction: Distinguishing Pentanamide from Pentamidine

It is crucial to differentiate between pentanamide and pentamidine, as these two molecules are structurally and functionally distinct.

-

Pentanamide (Valeramide): A straight-chain amide with the chemical formula C₅H₁₁NO. It is a metabolic product of pentanoic acid.[1][2]

-

Pentamidine: A larger, aromatic diamidine with the formula C₁₉H₂₄N₄O₂. It is a well-documented antiprotozoal drug with a distinct mechanism of action.[3][4]

This guide will focus exclusively on the biological activity related to the pentanamide structure.

Metabolic Context of Pentanamide

Pentanamide's primary role in biological systems appears to be as a metabolic intermediate.[2] It is formed from pentanoic acid, a short-chain fatty acid that is produced by gut microbiota and is also found in the valerian plant (Valeriana officinalis).[5][6] The metabolic conversion of pentanoic acid to pentanamide is a key aspect of its biological presence.

References

- 1. Small Antimicrobial Agents Based on Acylated Reduced Amide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Inhibitory effects on cytochrome p450 enzymes of pentamidine and its amidoxime pro-drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolism is an important route of pentamidine elimination in the rat: disposition of 14C-pentamidine and identification of metabolites in urine using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. metabolon.com [metabolon.com]

- 6. Human Metabolome Database: Showing metabocard for Valeric acid (HMDB0000892) [hmdb.ca]

An In-depth Technical Guide to Pentanamide Derivatives and Analogues: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentanamide and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities, ranging from antiprotozoal and anticancer to enzyme inhibition. This technical guide provides a comprehensive overview of the synthesis, quantitative biological data, and experimental protocols related to these compounds. A significant focus is placed on pentamidine (B1679287), a well-known analogue, while also exploring the wider chemical space of pentanamide derivatives. Detailed methodologies for key experiments are provided to facilitate reproducibility and further research. Additionally, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear conceptual understanding of their mechanisms and evaluation processes.

Introduction

The pentanamide scaffold, a simple five-carbon amide, serves as a foundational structure for a diverse array of biologically active molecules.[1] Its derivatives have been extensively explored in medicinal chemistry, leading to the development of therapeutic agents and valuable research tools.[1] One of the most prominent analogues is pentamidine, an aromatic diamidine that has been a cornerstone in the treatment of protozoal infections like sleeping sickness and leishmaniasis.[2][3] Beyond its antimicrobial properties, pentamidine and its analogues have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against various cancer cell lines.[4][5]

The mechanism of action for many pentanamide derivatives, particularly the diamidines, involves interaction with nucleic acids, primarily binding to the minor groove of DNA.[6][7] This interaction can interfere with DNA replication and transcription, leading to cell death.[7] Furthermore, emerging research indicates that these compounds can modulate critical cellular signaling pathways, including the PI3K/AKT and p53 pathways, opening new avenues for their therapeutic application, especially in oncology.[5][8]

This guide aims to provide researchers and drug development professionals with a detailed technical resource on pentanamide derivatives. It consolidates quantitative data on their biological activity, offers detailed experimental protocols for their synthesis and evaluation, and visualizes key molecular pathways and experimental procedures.

Synthesis of Pentanamide Derivatives

The synthesis of pentanamide derivatives can be achieved through various established organic chemistry reactions. The fundamental approach involves the formation of an amide bond between a pentanoic acid derivative and an amine.

General Amide Bond Formation

A common method for synthesizing simple pentanamides is the condensation reaction between pentanoic acid and an appropriate amine or ammonia.[9] This reaction is typically facilitated by a coupling agent or by converting the carboxylic acid to a more reactive species, such as an acyl chloride.

Synthesis of Pentamidine Analogues

The synthesis of more complex analogues like pentamidine involves multi-step procedures. For instance, the synthesis of certain pentamidine analogues can be achieved through a Wittig coupling reaction to construct the central carbon chain, followed by the introduction of the terminal amidine functionalities.[10] Another approach involves the coupling of a common intermediate with various primary and secondary amines to generate a library of analogues.[11]

Biological Activity and Quantitative Data

Pentanamide derivatives have demonstrated a wide range of biological activities. The following tables summarize the quantitative data (IC50 values) for various analogues across different therapeutic areas. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[12]

Table 1: Anticancer Activity of Pentanamide Derivatives

| Compound/Analogue | Cell Line | IC50 (µM) | Reference |

| Pentamidine Analogue 9 | SW 620 | 4 | [4] |

| 2-(4-methylbenzenesulphonamido)pentanedioic acid o-iodoanilide | MCF-7 | Not specified, but showed encouraging activity | [13] |

| 2-(4-methylbenzenesulphonamido)pentanedioic acid m-iodoanilide | K-562 | Not specified, but showed encouraging activity | [13] |

| Nicotinamide-based diamide (B1670390) 4d | NCI-H460 | 4.07 ± 1.30 µg/mL | [14] |

| 4-oxobutanamide (B1628950) derivative DN4 | A498 | 1.94 | [15] |

Table 2: Antiprotozoal Activity of Pentanamide Derivatives

| Compound/Analogue | Protozoan Species | IC50 (µM) | Reference |

| 2-phenyl-2H-indazole derivative with 4-chlorophenyl | E. histolytica | < 0.050 | [16] |

| 2-phenyl-2H-indazole derivative with 2-(methoxycarbonyl)phenyl | G. intestinalis | < 0.050 | [16] |

| 2-phenyl-2H-indazole derivative with 3-(methoxycarbonyl)phenyl | T. vaginalis | < 0.070 | [16] |

| Amide analogue of 3,7,8-trihydroxyserrulat-14-en-19-oic acid | P. falciparum (3D7) | 1.25 - 5.65 | [17] |

Table 3: Enzyme Inhibitory Activity of Pentanamide Analogues

| Compound/Analogue | Enzyme | IC50 (µM) | Reference |

| Peptide Citn-Hyp-Pro (ChPP) | Angiotensin-Converting Enzyme (ACE) | 40.48 | [9] |

| Carbamate 1 | Butyrylcholinesterase (BChE) | 0.12 ± 0.09 | [4] |

| Carbamate 7 | Butyrylcholinesterase (BChE) | 0.38 ± 0.01 | [4] |

| Tranylcypromine analogue | LSD1 | 21.0 | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the synthesis and evaluation of pentanamide derivatives.

Synthesis Protocol: General Procedure for Amide Synthesis

This protocol describes a general method for the synthesis of amide analogues.

Materials:

-

Carboxylic acid precursor (e.g., a derivative of pentanedioic acid)

-

Thionyl chloride

-

Appropriate aromatic amine (e.g., o-iodoaniline)

-

Anhydrous potassium carbonate

-

TLC plates

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

A mixture of the carboxylic acid precursor (0.01 mol) and thionyl chloride (0.012 mol) in dry benzene (20 mL) is refluxed for 3 hours.

-

The excess thionyl chloride is removed by distillation under reduced pressure.

-

The resulting acid chloride is dissolved in dry benzene (20 mL).

-

To this solution, the appropriate aromatic amine (0.02 mol) and anhydrous potassium carbonate (0.02 mol) are added.

-

The reaction mixture is refluxed for 4 hours.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

After completion, the solvent is distilled off, and the residue is poured into crushed ice.

-

The resulting solid product is filtered, washed with water, dried, and recrystallized from a suitable solvent like ethanol.

Cytotoxicity Assay Protocol: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[14]

Materials:

-

Human cancer cell lines (e.g., NCI-H460, A549)

-

Normal cell lines (e.g., HL-7702)

-

Culture medium

-

96-well plates

-

Test compounds (pentanamide derivatives)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[14]

DNA Binding Assay Protocol: Thermal Denaturation (ΔTm)

This protocol is used to determine the binding of small molecules to DNA by measuring the change in the DNA melting temperature (Tm).[6]

Materials:

-

Calf thymus DNA

-

Buffer (e.g., 10 mM Tris-HCl, 100 mM NaCl, pH 7.4)

-

Pentamidine or its analogues

-

Quartz cuvettes

-

Spectrophotometer with a temperature controller

Procedure:

-

Prepare stock solutions of DNA and the test compounds in the buffer.

-

In a quartz cuvette, mix the DNA solution with either the buffer (control) or a solution of the test compound at a defined molar ratio.

-

Place the cuvette in the spectrophotometer and monitor the absorbance at 260 nm while gradually increasing the temperature (e.g., 1 °C/minute).

-

Plot the absorbance versus temperature to obtain a melting curve. The Tm is the temperature at the midpoint of the transition.

-

The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the DNA alone from the Tm of the DNA-ligand complex. A larger ΔTm indicates stronger binding.[6]

Signaling Pathways and Mechanisms of Action

The biological effects of pentanamide derivatives are often mediated through their interaction with key cellular signaling pathways. Pentamidine, in particular, has been shown to influence pathways critical for cell survival, proliferation, and apoptosis.

DNA Minor Groove Binding

A primary mechanism of action for pentamidine and its analogues is their ability to bind to the minor groove of DNA, particularly at AT-rich sequences.[6][18] This interaction can physically obstruct the binding of transcription factors and DNA polymerases, thereby inhibiting DNA replication and gene expression.

Caption: Mechanism of action of pentamidine via DNA minor groove binding.

Modulation of the p53 Pathway

Pentamidine has been shown to disrupt the interaction between the tumor suppressor protein p53 and its negative regulator, S100P.[8] By inhibiting this interaction, pentamidine can lead to the reactivation of the p53 pathway, resulting in increased levels of p21, a cell cycle inhibitor, and subsequent inhibition of cancer cell proliferation.[8]

Caption: Pentamidine reactivates the p53 pathway by inhibiting S100P.

Inhibition of the PI3K/AKT Pathway

The PI3K/AKT signaling pathway is a crucial regulator of cell survival and proliferation and is often dysregulated in cancer. Pentamidine has been reported to inhibit this pathway, contributing to its anticancer effects.[5]

Caption: Pentamidine inhibits the PI3K/AKT signaling pathway.

Experimental and Logical Workflows

Visualizing experimental and logical workflows can aid in the planning and execution of research projects focused on pentanamide derivatives.

Drug Discovery and Development Workflow

The following diagram illustrates a typical workflow for the discovery and preclinical development of novel pentanamide analogues.

Caption: A generalized workflow for pentanamide analogue drug discovery.

Logical Relationship for Structure-Activity Relationship (SAR) Studies

Understanding the relationship between chemical structure and biological activity is crucial for designing more potent and selective compounds.

Caption: Logical flow of structure-activity relationship analysis.

Conclusion

Pentanamide derivatives and their analogues represent a rich and diverse class of compounds with significant therapeutic potential. From the well-established antiprotozoal activity of pentamidine to the emerging anticancer properties of novel derivatives, this chemical family continues to be a fertile ground for drug discovery and development. This technical guide has provided a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows. It is intended to serve as a valuable tool for researchers in their efforts to further explore and exploit the therapeutic promise of pentanamide-based compounds. Future research should continue to focus on elucidating the intricate mechanisms of action, optimizing the structure-activity relationships for improved efficacy and reduced toxicity, and exploring novel therapeutic applications for this versatile class of molecules.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Pentamidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Repurposing the anti-parasitic agent pentamidine for cancer therapy; a novel approach with promising anti-tumor properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. What is the mechanism of Pentamidine Isethionate? [synapse.patsnap.com]

- 8. S100P Interacts with p53 while Pentamidine Inhibits This Interaction [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and pharmacological comparison of dimethylheptyl and pentyl analogs of anandamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Nicotinamide-based diamides derivatives as potential cytotoxic agents: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, synthesis and antitumor activity of novel 4-oxobutanamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis of antimalarial amide analogues based on the plant serrulatane diterpenoid 3,7,8-trihydroxyserrulat-14-en-19-oic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Sequence-selective binding to DNA of cis- and trans- butamidine analogues of the anti-Pneumocystis carinii pneumonia drug pentamidine - PubMed [pubmed.ncbi.nlm.nih.gov]

Pentanamide: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for pentanamide, intended for use by professionals in laboratory and drug development settings. The following sections detail hazard identification, personal protective equipment, handling and storage procedures, emergency measures, and waste disposal.

Hazard Identification and Classification

Pentanamide is classified as a hazardous substance.[1] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2][3][4]

GHS Classification:

| Hazard Class | Category |

| Acute toxicity, oral | 4 |

| Skin Corrosion/Irritation | 2 |

| Serious Eye Damage/Eye Irritation | 2A |

| Specific target organ toxicity (single exposure) | 3 |

Physical and Chemical Properties

A summary of the key physical and chemical properties of pentanamide is provided below.

| Property | Value |

| Appearance | Solid |

| CAS Number | 626-97-1 |

| Molecular Formula | C5H11NO |

| Molecular Weight | 101.15 g/mol |

| Melting Point | 104 °C |

| Boiling Point | 225 °C |

| Density | 1.023 g/cm³ |

| Solubility in water | Soluble |

| Vapor Pressure | 0.06 (25 °C) |

| Flash Point | 94 °C |

| Partition Coefficient | 0.36 |

Source:[5]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn when handling pentanamide to minimize exposure risk.[5]

| PPE Category | Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles or glasses conforming to EN166 (EU) or OSHA 29 CFR 1910.133.[5][6] A face shield should also be used.[7] | Protects against splashes and airborne particles that can cause serious eye irritation.[6][7] |